{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine is an organic compound with a unique structure that includes an oxane ring substituted with methyl groups and an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a methylamine derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a methyl group.
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(propyl)amine: Contains a propyl group, leading to different chemical properties.
Uniqueness
The uniqueness of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine lies in its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H19NO |
---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-7-4-9(6-10-3)5-8(2)11-7/h7-10H,4-6H2,1-3H3/t7-,8+,9? |
InChI-Schlüssel |
OVFSHMLJLSCLKT-JVHMLUBASA-N |
Isomerische SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CNC |
Kanonische SMILES |
CC1CC(CC(O1)C)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.